molecular formula C13H17BrO3 B13021874 Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate

Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate

Cat. No.: B13021874
M. Wt: 301.18 g/mol
InChI Key: KKJICVSBNBNCFX-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C13H17BrO3. It is a derivative of acetic acid and contains a bromine atom, a methoxyphenyl group, and a tert-butyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate typically involves the esterification of 2-bromo-2-(4-methoxyphenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methoxyphenyl group can also participate in various aromatic substitution reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl bromoacetate: Similar in structure but lacks the methoxyphenyl group.

    2-Bromo-2-(4-methoxyphenyl)acetic acid: Similar but without the tert-butyl ester group.

    Tert-butyl 2-bromoacetate: Similar but without the methoxyphenyl group

Uniqueness

Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate is unique due to the combination of the tert-butyl ester, bromine, and methoxyphenyl groups. This combination imparts specific reactivity and properties that are valuable in organic synthesis and research applications. The presence of the methoxyphenyl group enhances its potential for aromatic substitution reactions, while the bromine atom makes it a versatile electrophile for nucleophilic substitution .

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)11(14)9-5-7-10(16-4)8-6-9/h5-8,11H,1-4H3

InChI Key

KKJICVSBNBNCFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)OC)Br

Origin of Product

United States

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